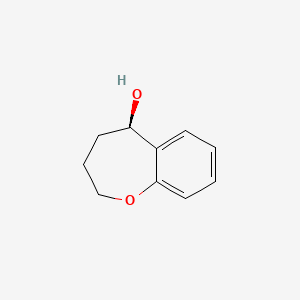

(5R)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

Description

Properties

IUPAC Name |

(5R)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZWTYXMABCBFG-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2OC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=CC=CC=C2OC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Deep Dive into the Enantiomers of 2,3,4,5-tetrahydro-1-benzoxepin-5-ol: A Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The principle of chirality is a cornerstone of modern drug development. The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity, with enantiomers—non-superimposable mirror images of a chiral molecule—often exhibiting distinct pharmacological and pharmacokinetic profiles. This guide provides a comprehensive technical overview of the (5R) and (5S) enantiomers of 2,3,4,5-tetrahydro-1-benzoxepin-5-ol, a heterocyclic compound with potential therapeutic applications. While direct comparative data for these specific enantiomers is limited in publicly available literature, this document will synthesize foundational knowledge, outline key experimental methodologies, and provide a framework for their evaluation.

The Critical Role of Chirality in Drug Action

Enantiomers of a chiral drug can display significant differences in their interactions with biological systems, which are themselves chiral.[1] This can manifest in various ways, including:

-

Pharmacodynamics: One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects.

-

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of each enantiomer can differ, leading to variations in bioavailability and duration of action.

Therefore, the separation and individual evaluation of enantiomers are critical steps in the drug development process to ensure safety and efficacy.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [2] |

| Molecular Weight | 164.20 g/mol | [2] |

| CAS Number (Racemate) | 20426-87-3 | [2] |

| CAS Number ((5S)-enantiomer) | 84499-96-7 | [3] |

| Appearance ((5S)-enantiomer) | Powder | [3] |

| InChI Key ((5S)-enantiomer) | OJZWTYXMABCBFG-VIFPVBQESA-N | [3] |

Synthesis of Enantiomerically Pure (5R)- and (5S)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

The synthesis of enantiomerically pure compounds is a crucial aspect of modern medicinal chemistry. Several strategies can be employed to obtain the individual (5R) and (5S) enantiomers of 2,3,4,5-tetrahydro-1-benzoxepin-5-ol.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. This can be achieved through various methods, including the use of chiral catalysts or auxiliaries. For the synthesis of related benzoxepine derivatives, several enantioselective methods have been reported, which could potentially be adapted. For instance, nickel-catalyzed asymmetric reductive-Heck reactions have been used to create functionalized dibenzo[b,e]oxepine scaffolds with high enantioselectivity.[4]

Conceptual Asymmetric Synthesis Workflow:

Caption: Conceptual workflow for asymmetric synthesis.

Chiral Resolution of Racemic Mixtures

An alternative to asymmetric synthesis is the separation of a racemic mixture into its individual enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective technique for this purpose.[5]

Separation and Analysis: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative tool for separating enantiomers. The choice of the chiral stationary phase and mobile phase is critical for achieving successful separation.

Chiral Stationary Phases (CSPs)

A variety of CSPs are commercially available, with polysaccharide-based and macrocyclic glycopeptide-based columns being particularly versatile.[5] For compounds like 2,3,4,5-tetrahydro-1-benzoxepin-5-ol, which contains a hydroxyl group and an aromatic ring, several types of interactions with the CSP are possible, including hydrogen bonding, π-π interactions, and steric hindrance.

Logical Approach to Chiral HPLC Method Development:

Caption: Workflow for chiral HPLC method development.

Detailed Experimental Protocol: Chiral HPLC Separation

Objective: To separate the (5R) and (5S) enantiomers of 2,3,4,5-tetrahydro-1-benzoxepin-5-ol.

Materials:

-

Racemic 2,3,4,5-tetrahydro-1-benzoxepin-5-ol

-

HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, water)

-

Chiral HPLC columns (e.g., CHIRALPAK® series, CHIRALCEL® series)

-

HPLC system with UV detector

Methodology:

-

Sample Preparation: Prepare a stock solution of the racemic compound in a suitable solvent (e.g., isopropanol) at a concentration of 1 mg/mL.

-

Initial Screening:

-

Column: Start with a polysaccharide-based CSP such as CHIRALPAK® AD-H or CHIRALCEL® OD-H.

-

Mobile Phase (Normal Phase): Begin with a mixture of hexane and isopropanol (e.g., 90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 220 nm).

-

Injection Volume: 10 µL.

-

-

Optimization:

-

If no separation is observed, systematically vary the mobile phase composition by changing the ratio of hexane to isopropanol or by using ethanol as the co-solvent.

-

If the compound is ionizable, consider adding a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to the mobile phase.

-

Screen other types of CSPs if necessary.

-

Once partial separation is achieved, optimize the resolution by fine-tuning the mobile phase composition, flow rate, and column temperature.

-

-

Data Analysis:

-

Calculate the retention factors (k'), selectivity (α), and resolution (Rs) for the two enantiomers. A resolution of Rs ≥ 1.5 indicates baseline separation.

-

Comparative Biological Evaluation (Hypothetical Framework)

Due to the lack of direct comparative studies in the public domain, this section provides a hypothetical framework for the biological evaluation of the (5R) and (5S) enantiomers. Benzoxepine derivatives have been reported to exhibit a range of biological activities, including effects on the central nervous system.[5]

Receptor Binding Assays

Objective: To determine the binding affinities of the (5R) and (5S) enantiomers to a panel of relevant biological targets.

Protocol Outline:

-

Target Selection: Based on the structural similarity to known CNS-active compounds, a panel of receptors (e.g., serotonin, dopamine, adrenergic receptors) and enzymes should be selected.

-

Radioligand Binding Assay:

-

Prepare cell membranes or purified receptors expressing the target of interest.

-

Incubate the membranes/receptors with a specific radioligand in the presence of increasing concentrations of the (5R) or (5S) enantiomer.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki) of each enantiomer.

-

-

Data Analysis: Compare the Ki values of the (5R) and (5S) enantiomers for each target to determine if there is a stereoselective binding preference.

In Vitro Functional Assays

Objective: To assess the functional activity (e.g., agonist, antagonist) of each enantiomer at the identified target(s).

Protocol Outline:

-

Assay System: Utilize a cell-based assay that measures a downstream signaling event upon receptor activation or inhibition (e.g., cAMP measurement, calcium flux).

-

Dose-Response Curves: Generate dose-response curves for each enantiomer to determine its potency (EC₅₀ or IC₅₀) and efficacy.

-

Data Analysis: Compare the potency and efficacy of the (5R) and (5S) enantiomers to characterize their functional stereoselectivity.

Stereoselective Pharmacokinetics (ADME/Tox)

The pharmacokinetic profiles of enantiomers can differ significantly.[1] A comprehensive evaluation should include in vitro and in vivo studies to assess the ADME and potential toxicity of each enantiomer.

In Vitro ADME Profiling

| Assay | Purpose |

| Metabolic Stability | To assess the rate of metabolism of each enantiomer by liver microsomes or hepatocytes. |

| CYP450 Inhibition | To determine the potential of each enantiomer to inhibit major cytochrome P450 enzymes. |

| Plasma Protein Binding | To measure the extent to which each enantiomer binds to plasma proteins. |

| Permeability | To evaluate the ability of each enantiomer to cross cell membranes (e.g., using Caco-2 cell monolayers). |

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic parameters of the (5R) and (5S) enantiomers in an animal model.

Protocol Outline:

-

Animal Model: Select a suitable animal model (e.g., rat, mouse).

-

Dosing: Administer each enantiomer individually via intravenous and oral routes.

-

Blood Sampling: Collect blood samples at various time points post-dosing.

-

Bioanalysis: Develop and validate a stereoselective analytical method (e.g., LC-MS/MS) to quantify the concentrations of each enantiomer in plasma.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability for each enantiomer.

Illustrative Pharmacokinetic Pathway:

Caption: Simplified overview of drug disposition pathways.

Conclusion and Future Directions

While a detailed, direct comparison of the (5R) and (5S) enantiomers of 2,3,4,5-tetrahydro-1-benzoxepin-5-ol is not yet available in the scientific literature, this guide provides a comprehensive framework for their synthesis, separation, and evaluation. The principles of stereochemistry in drug action strongly suggest that these enantiomers will exhibit distinct biological profiles. Future research should focus on the stereoselective synthesis and chiral separation of these compounds, followed by a thorough investigation of their comparative pharmacology and pharmacokinetics. Such studies are essential to unlock the full therapeutic potential of this chemical scaffold and to identify the optimal enantiomer for further development. The protocols and workflows outlined in this guide provide a solid foundation for researchers embarking on this important endeavor.

References

-

Ghosh, T., Bhakta, S., et al. (2024). Ni(0)-Catalyzed Efficient, Regioselective Synthesis of Dibenzo[b,e]oxepines and Dibenzo[c,f][4][5]oxathiepine 6,6-Dioxides: Mechanistic Study by DFT Calculation and Docking Interactions. ACS Omega.

- Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 315576, 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol. Retrieved from [Link].

- Francotte, E. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.

Sources

Technical Guide: 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol Chiral Building Blocks

Executive Summary

The 2,3,4,5-tetrahydro-1-benzoxepin-5-ol scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical chiral handle for the synthesis of Selective Estrogen Receptor Modulators (SERMs), anti-arrhythmic agents, and central nervous system (CNS) modulators. Unlike its carbocyclic analog (1-tetralol), the inclusion of the oxygen atom in the seven-membered ring imparts unique electronic properties and conformational flexibility, influencing binding affinity and metabolic stability.

This guide details the high-fidelity synthesis of enantiomerically enriched 5-ol building blocks, focusing on Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction (KRED) as the two primary methodologies for industrial and research applications.

Part 1: Structural Analysis & Strategic Value

The 1-benzoxepin-5-ol core is characterized by a benzene ring fused to a seven-membered oxygen-containing ring. The C5 hydroxyl group is the focal point for divergent synthesis, allowing for stereospecific substitution.

Core Attributes

| Feature | Technical Specification | Impact on Drug Design |

| Ring Size | 7-membered (Oxepine) | Provides non-planar geometry; mimics "bent" bioactive conformations. |

| Heteroatom | Oxygen at position 1 | Increases polarity/solubility compared to tetralins; H-bond acceptor. |

| Chiral Center | Carbon-5 (Benzylic) | Critical for target selectivity (e.g., receptor binding pockets). |

| Reactivity | Benzylic Alcohol | Prone to SN1/SN2 substitution and elimination; enables Mitsunobu inversion. |

Part 2: Synthesis of the Prochiral Ketone

Before accessing the chiral alcohol, one must synthesize the prochiral ketone precursor: 3,4-dihydro-1-benzoxepin-5(2H)-one .

Validated Protocol: Friedel-Crafts Cyclization

Reaction Logic: The most robust route involves the intramolecular cyclization of 4-phenoxybutyric acid derivatives. Polyphosphoric acid (PPA) or Eaton’s reagent is preferred over AlCl3 to minimize ether cleavage.

Step-by-Step Methodology:

-

Precursor Assembly: Alkylate phenol with ethyl 4-bromobutyrate (K2CO3, acetone, reflux) to yield ethyl 4-phenoxybutyrate. Hydrolyze (NaOH/EtOH) to the free acid.

-

Cyclization:

-

Reagent: Polyphosphoric Acid (PPA).

-

Conditions: Heat 4-phenoxybutyric acid in PPA (10 equiv w/w) at 80–100°C for 2–4 hours.

-

Workup: Quench onto crushed ice. Extract with EtOAc. Wash with NaHCO3 (sat).

-

Purification: Distillation or recrystallization (hexane/EtOAc).

-

Yield Target: >85%.

-

Part 3: Asymmetric Reduction Methodologies

Accessing the (R) or (S) enantiomer with high enantiomeric excess (ee) is the critical quality attribute. Two methods dominate the field.

Method A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Best for: Lab-scale discovery, broad substrate scope, and speed. Mechanism: The reaction utilizes a "tethered" or standard Ru-diamine complex (Noyori-Ikariya type) with formic acid/triethylamine as the hydrogen source.

Protocol (Target: >95% ee)

-

Catalyst Preparation: Use RuCl(p-cymene)[(R,R)-TsDPEN] (for S-alcohol) or the (S,S)-ligand (for R-alcohol).

-

Reaction Setup:

-

Dissolve 3,4-dihydro-1-benzoxepin-5(2H)-one (1.0 equiv) in anhydrous DMF or DCM.

-

Add Catalyst (0.5 – 1.0 mol%).

-

Add Azeotropic mixture of HCOOH:Et3N (5:2 molar ratio) (2–5 equiv of hydride).

-

-

Execution: Stir at 25–40°C for 12–24 hours. Monitor by HPLC (Chiralcel OD-H column).

-

Workup: Dilute with water, extract with DCM. Wash organic layer with sat. NaHCO3 to remove residual acid.

-

Result: Typically yields >90% with 95–99% ee.[1]

Method B: Biocatalytic Reduction (Ketoreductases - KREDs)

Best for: Process scale-up (>100g), green chemistry requirements, and "difficult" substrates where metal catalysts fail. Logic: Engineered KREDs coupled with a cofactor recycling system (GDH/Glucose) provide near-perfect stereocontrol.

Workflow:

-

Screening: Test a panel of commercial KREDs (e.g., Codexis, Johnson Matthey) against the benzoxepinone substrate.

-

Scale-Up Protocol:

-

Buffer: Potassium Phosphate (100 mM, pH 7.0).

-

Cofactor: NADP+ (catalytic amount).

-

Recycle System: Glucose Dehydrogenase (GDH) + Glucose (1.5 equiv).

-

Substrate Loading: 20–50 g/L (dissolved in 10% DMSO or IPA cosolvent).

-

Enzyme: Optimal KRED variant (1–2 wt%).

-

Conditions: 30°C, mild agitation, pH stat (maintain pH 7 with dilute NaOH).

-

Decision Logic for Method Selection

Caption: Decision tree for selecting between Chemical (ATH) and Enzymatic (KRED) reduction based on scale and project constraints.

Part 4: Functionalization & Applications

The chiral 5-ol is rarely the endpoint; it is a "pivot point" for introducing nitrogen or carbon substituents.

Stereospecific Amination (Mitsunobu-Azide Route)

To convert the chiral alcohol into a chiral amine (common in CNS drugs) with inversion of configuration :

-

Reagents: PPh3 (Triphenylphosphine), DIAD (Diisopropyl azodicarboxylate), DPPA (Diphenylphosphoryl azide).

-

Mechanism: The alcohol activates PPh3, followed by SN2 attack by the azide anion.

-

Protocol:

-

Cool solution of (S)-5-ol, PPh3 (1.2 equiv) in THF to 0°C.

-

Add DIAD (1.2 equiv) dropwise.

-

Add DPPA (1.2 equiv) slowly (Caution: Azides are shock-sensitive; maintain temp <20°C).

-

Stir 12h. Isolate (R)-5-azido-2,3,4,5-tetrahydro-1-benzoxepine.

-

Reduction: Staudinger reduction (PPh3/H2O) or Hydrogenation (Pd/C, H2) yields the chiral amine.

-

Data Summary: Comparison of Routes

| Metric | Ru-ATH (Chemical) | KRED (Biocatalytic) | NaBH4 (Racemic) |

| Enantiomeric Excess (ee) | 90–98% | >99% | 0% |

| Yield | 85–95% | 90–98% | >95% |

| Cost (Lab Scale) | Low | Medium (Enzyme kit) | Very Low |

| Scalability | Good (requires Ru removal) | Excellent (Green) | Excellent |

| Stereocontrol | Tunable (Ligand choice) | Tunable (Enzyme choice) | None |

Part 5: References

-

Synthesis of Benzoxepinones: Tyman, J. H. P., & Pickles, R. (1966). The synthesis of 2,3,4,5-tetrahydro-1-benzoxepin-5-one. Tetrahedron Letters, 7(41), 4993-4996. Link

-

Ru-Catalyzed ATH (General Protocol): Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric transfer hydrogenation of aromatic ketones catalyzed by chiral ruthenium(II) complexes. Journal of the American Chemical Society, 117(28), 7562-7563. Link

-

Biocatalytic Reduction Strategies: Hollmann, F., et al. (2021).[2] Enzymatic reduction of ketones. Green Chemistry. Link

-

Mitsunobu Inversion on Benzylic Alcohols: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Link

-

Pharmacological Relevance (SERMs): Grese, T. A., et al. (1998). Structure-Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene. Journal of Medicinal Chemistry, 41(8), 1272–1283. Link

Sources

Methodological & Application

Enantioselective synthesis of (5R)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

Application Note: Enantioselective Synthesis of (5R)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

Executive Summary & Strategic Rationale

The 1-benzoxepin-5-ol scaffold represents a "homo-chroman" pharmacophore found in selective estrogen receptor modulators (SERMs), anti-depressants, and cardiovascular agents. While the 6-membered chroman ring is ubiquitous, the 7-membered benzoxepin offers unique conformational flexibility that can enhance binding selectivity in deep protein pockets.

The critical challenge in synthesizing (5R)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol lies in controlling the stereocenter at C5. Traditional reduction of the ketone precursor yields a racemate, necessitating wasteful chiral resolution.

This Application Note details a direct, asymmetric catalytic route using Asymmetric Transfer Hydrogenation (ATH) . This protocol is selected over CBS reduction or enzymatic methods for its scalability, robustness, and operational simplicity (no cryogenic conditions required). We provide the specific catalyst selection rules to ensure the (5R) enantiomer is obtained with >95% ee.

Retrosynthetic Analysis & Pathway Design

The synthesis hinges on the stereoselective reduction of 3,4-dihydro-1-benzoxepin-5(2H)-one . Based on stereoelectronic analogies with 1-tetralone and 1-benzosuberone, the reaction proceeds via a predictable transition state.

Mechanism & Catalyst Selection (The "Self-Validating" Logic)

-

Substrate Class: Cyclic Ar-alkyl ketone.

-

Method: Ru-catalyzed Transfer Hydrogenation (Noyori-Ikariya type).

-

Stereochemical Rule: For cyclic ketones fused to benzene rings (like tetralone), the (R,R)-TsDPEN-Ru catalyst typically delivers the hydride from the face that yields the (R)-alcohol (anti-Prelog behavior in specific cyclic constraints, though often consistent with "transfer of chirality" models).

-

Validation: Reduction of 1-tetralone with (S,S)-Ru catalyst yields (S)-tetralol. Therefore, to obtain the (R)-enantiomer of the benzoxepin, we must use the (R,R)-catalyst .

-

Figure 1: Strategic workflow for the ATH of benzoxepin-5-one.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Specification | Role |

| Ketone Substrate | 3,4-dihydro-1-benzoxepin-5(2H)-one | Precursor |

| Catalyst | RuCl | Chiral Catalyst |

| Hydrogen Source | Formic Acid / Triethylamine (5:2 mol/mol) | Reductant |

| Solvent | Dichloromethane (DCM) or EtOAc | Reaction Medium |

| Workup | NaHCO3 (sat. aq), Brine | Neutralization |

Step-by-Step Methodology

1. Catalyst Preparation (In-situ or Pre-formed):

-

Note: Commercially available RuCl is recommended for reproducibility.

-

If preparing in-situ: Mix [RuCl2(p-cymene)]2 and (R,R)-TsDPEN (1:2 molar ratio) in DCM with a trace of TEA at 40°C for 1 hour before adding substrate.

2. Asymmetric Transfer Hydrogenation (ATH):

-

Charge: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3,4-dihydro-1-benzoxepin-5(2H)-one (1.0 equiv, e.g., 500 mg).

-

Solvent: Add anhydrous DCM (2.5 mL, 0.5 M concentration). Note: Higher concentrations accelerate the reaction but may lower ee slightly due to thermal effects.

-

Reductant: Add the HCOOH/TEA (5:2) azeotropic mixture (3.0 equiv of formate).

-

Critical Step: Degas the solution by bubbling nitrogen for 10 minutes. Oxygen poisons the Ru-hydride species.

-

-

Initiation: Add RuCl (0.5 - 1.0 mol%).

-

Reaction: Stir at 25°C - 30°C for 12–24 hours. Monitor by TLC (30% EtOAc/Hexanes) or HPLC.

-

Endpoint: Disappearance of the ketone spot (Rf ~0.5) and appearance of the alcohol (Rf ~0.3).

-

3. Workup & Purification:

-

Quench: Dilute the reaction mixture with water (10 mL).

-

Extraction: Extract with DCM (3 x 10 mL).

-

Wash: Wash combined organic layers with Sat. NaHCO3 (to remove residual formic acid) and Brine.

-

Dry: Dry over Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Flash column chromatography on silica gel.

-

Eluent: Gradient 10% → 20% EtOAc in Hexanes.

-

Yield Expectation: 90–95% as a white/off-white solid.

-

Analytical Validation (QC)

To confirm the (5R) configuration and enantiomeric excess (ee), use Chiral HPLC.

Table 1: HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Daicel Chiralcel OD-H or OJ-H (4.6 x 250 mm) |

| Mobile Phase | Hexane : Isopropanol (90 : 10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm and 220 nm |

| Temperature | 25°C |

| Retention Times (Approx) | (S)-enantiomer: ~12 min (R)-enantiomer: ~15 min (Major) |

Note: Retention order depends on the specific column lot and should be verified with a racemic standard.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning (O2) or wet solvent. | Ensure strict degassing (freeze-pump-thaw preferred). Dry solvents over molecular sieves. |

| Low ee (<80%) | Reaction temperature too high. | Lower temperature to 0°C - 10°C and extend reaction time to 48h. |

| Reversibility | ATH is an equilibrium process. | Ensure excess HCOOH/TEA is present. Avoid isopropanol if conversion stalls (thermodynamics favor ketone in iPrOH for some cyclic systems). |

Alternative Route: CBS Reduction (Validation)

If the Ru-catalyst is unavailable, the Corey-Bakshi-Shibata (CBS) reduction is a reliable stoichiometric alternative.

-

Reagent: (S)-Me-CBS oxazaborolidine (10 mol%) + Borane-THF (0.6 equiv).

-

Stereochemistry: The (S)-CBS catalyst blocks the Si-face, directing hydride attack to the Re-face, yielding the (R)-alcohol .

-

-

Protocol:

-

Dissolve (S)-Me-CBS in THF at -20°C.

-

Add BH3·THF.

-

Slowly add the ketone (in THF) over 1 hour.

-

Quench with MeOH.

-

-

Pros/Cons: Higher cost, requires cryogenic conditions, but extremely predictable stereocontrol.

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2][3] Accounts of Chemical Research, 30(2), 97–102. Link

-

Matsumura, K., et al. (1997). Asymmetric Transfer Hydrogenation of α,β-Acetylenic Ketones. Journal of the American Chemical Society, 119(37), 8738–8739. (Describes the general applicability of TsDPEN-Ru systems). Link

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[2][4] Journal of the American Chemical Society, 109(18), 5551–5553. Link

-

Palmer, A. M., et al. (2002). Structure-Activity Relationships of Benzoxepins as Selective Estrogen Receptor Modulators. Journal of Medicinal Chemistry. (Provides context on the biological relevance of the scaffold). Link

Sources

Application Note: Biocatalytic Synthesis of Chiral Benzoxepin Precursors Using Alcohol Dehydrogenase (ADH)

Abstract

Benzoxepins are a class of seven-membered heterocyclic compounds that form the structural core of numerous biologically active molecules and pharmaceuticals.[1][2] The synthesis of enantiomerically pure benzoxepin derivatives is of significant interest, yet traditional chemical methods often require harsh conditions, multi-step procedures, and the use of chiral auxiliaries or expensive metal catalysts.[3][4] This application note details a robust and sustainable biocatalytic approach for the synthesis of key chiral alcohol precursors of benzoxepins. The method leverages the high stereoselectivity of alcohol dehydrogenases (ADHs) to perform an asymmetric reduction of a prochiral benzoxepinone, yielding a chiral alcohol with high enantiomeric excess (e.e.).[5][6][7] We present a comprehensive protocol, including an efficient in-situ cofactor regeneration system, methods for reaction monitoring, and a guide for troubleshooting common issues. This chemo-enzymatic strategy represents a significant advancement in green chemistry, offering a milder, more selective, and environmentally benign alternative for pharmaceutical development.[3][8]

Principle of the Method: ADH-Catalyzed Asymmetric Reduction

Alcohol dehydrogenases (ADHs) are a class of oxidoreductase enzymes that catalyze the reversible reduction of ketones and aldehydes to their corresponding alcohols.[7][9] This reaction is dependent on the nicotinamide cofactor, either NADH (nicotinamide adenine dinucleotide) or NADPH (nicotinamide adenine dinucleotide phosphate), which serves as the hydride donor.[10]

The key advantage of using ADHs in organic synthesis is their inherent and often exquisite stereoselectivity.[6][11] When presented with a prochiral ketone, such as a substituted 1-benzoxepin-5(2H)-one, a selected ADH can stereoselectively add a hydride to one face of the carbonyl group, producing a single enantiomer of the corresponding secondary alcohol. This chiral alcohol is a versatile intermediate that can be carried forward to synthesize the final benzoxepin target.

The overall transformation is depicted below:

Figure 1: General Reaction Scheme A prochiral benzoxepinone is asymmetrically reduced by an ADH in the presence of a nicotinamide cofactor (NAD(P)H) to yield an enantiomerically pure chiral alcohol precursor.

The Catalytic Cycle and Cofactor Regeneration

The high cost of nicotinamide cofactors makes their use in stoichiometric amounts economically unfeasible for anything beyond small-scale reactions.[12][13] Therefore, an efficient in-situ cofactor regeneration system is essential for a practical biocatalytic process. This is achieved by coupling the primary ADH-catalyzed reduction with a secondary reaction that regenerates the active NAD(P)H from its oxidized NAD(P)⁺ form.

One of the most common and effective regeneration systems is the "substrate-coupled" approach using a secondary enzyme and a cheap sacrificial substrate. For example, glucose dehydrogenase (GDH) can be used to oxidize glucose to gluconolactone, simultaneously reducing NADP⁺ back to NADPH.[12] Another popular system uses a secondary alcohol like isopropanol, which is oxidized to acetone by the primary ADH itself or a second ADH, regenerating the NADH.[14]

The diagram below illustrates the interconnected catalytic cycles.

Caption: ADH catalytic cycle coupled with a GDH-based cofactor regeneration system.

Application Protocol: Synthesis of (S)-2,3-dihydro-1-benzoxepin-5-ol

This protocol describes the asymmetric reduction of a model substrate, 8-methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one, using a commercially available alcohol dehydrogenase.

Materials and Reagents

-

Substrate: 8-methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one

-

Enzyme: Recombinant Alcohol Dehydrogenase (e.g., from Lactobacillus brevis (LbADH) or a commercially available KRED).[15]

-

Cofactor: NADP⁺ (Nicotinamide adenine dinucleotide phosphate, oxidized form)

-

Regeneration Enzyme: Glucose Dehydrogenase (GDH)

-

Regeneration Substrate: D-Glucose

-

Buffer: Potassium phosphate buffer (100 mM, pH 7.0)

-

Solvent: Dimethyl sulfoxide (DMSO, for substrate solubilization)

-

Extraction Solvent: Ethyl acetate

-

Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)

-

TLC Supplies: Silica gel plates, mobile phase (e.g., 30% ethyl acetate in hexanes)

-

Purification: Silica gel for column chromatography

Equipment

-

Magnetic stirrer with stir bar

-

pH meter

-

Incubator shaker or temperature-controlled water bath

-

Centrifuge (for enzyme pelleting, if using whole cells)

-

Rotary evaporator

-

Standard laboratory glassware (reaction vessel, separatory funnel, etc.)

-

Analytical instruments: Chiral High-Performance Liquid Chromatography (HPLC) system, Nuclear Magnetic Resonance (NMR) spectrometer.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the biocatalytic synthesis of a benzoxepin precursor.

Step-by-Step Protocol

-

Reagent Preparation:

-

Prepare 100 mL of a 100 mM potassium phosphate buffer and adjust the pH to 7.0.

-

Prepare a stock solution of the substrate (8-methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one) by dissolving 200 mg in 2 mL of DMSO. Causality: DMSO is used as a co-solvent to increase the solubility of the often-hydrophobic ketone substrate in the aqueous buffer, but its concentration should be kept low (typically <5% v/v) to avoid enzyme denaturation.

-

-

Reaction Setup:

-

In a 50 mL Erlenmeyer flask, combine 19 mL of the phosphate buffer, D-glucose (approx. 1.1 equivalents relative to substrate), and NADP⁺ (e.g., 1-2 mg). Stir until dissolved.

-

Add the required units of Glucose Dehydrogenase (GDH) and the primary Alcohol Dehydrogenase (ADH). The optimal enzyme loading should be determined empirically or based on the manufacturer's specifications.

-

-

Substrate Addition & Incubation:

-

While stirring, slowly add the substrate stock solution to the reaction mixture. The final substrate concentration is typically in the range of 5-20 g/L.

-

Seal the flask and place it in an incubator shaker set to 30°C and 150 rpm.

-

-

Reaction Monitoring:

-

Periodically (e.g., at 2, 6, and 24 hours), take a small aliquot (e.g., 100 µL) of the reaction mixture.

-

Quench the reaction in the aliquot by adding 200 µL of ethyl acetate and vortexing vigorously.

-

Spot the organic layer on a TLC plate to monitor the disappearance of the ketone starting material and the appearance of the more polar alcohol product.

-

For more precise monitoring, analyze the quenched aliquot by HPLC.

-

-

Work-up and Extraction:

-

Once the reaction has reached completion (as determined by monitoring), quench the entire reaction by adding an equal volume of ethyl acetate.

-

Transfer the mixture to a separatory funnel and extract the product into the organic layer. Repeat the extraction two more times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

-

Purification and Analysis:

-

Purify the crude product via silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure chiral alcohol.

-

Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy.

-

Determine the enantiomeric excess (e.e.) of the product by analysis on a chiral HPLC column (e.g., Chiralcel OD-H or similar) with a suitable mobile phase.

-

Data and Expected Results

The performance of the biocatalytic reduction can be evaluated based on the conversion of the starting material and the enantiomeric excess of the product. The results are highly dependent on the specific ADH chosen and the reaction conditions.

| Parameter | Typical Value | Method of Determination |

| Reaction Time | 18 - 48 hours | TLC / HPLC |

| Conversion | >95% | HPLC or NMR |

| Enantiomeric Excess (e.e.) | >99% | Chiral HPLC |

| Isolated Yield | 80 - 90% | Gravimetric (post-purification) |

Calculation of Enantiomeric Excess (% e.e.): % e.e. = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] × 100

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive enzyme(s).2. Insufficient cofactor or regeneration.3. Substrate/product inhibition.4. Incorrect pH or temperature. | 1. Use fresh enzyme or test enzyme activity with a control substrate.2. Increase NADP⁺ and/or GDH/glucose loading.3. Lower the initial substrate concentration.4. Verify the pH of the buffer and the incubation temperature. |

| Low Enantioselectivity | 1. The chosen ADH is not selective for the substrate.2. Racemization of the product under reaction conditions. | 1. Screen a panel of different ADHs to find one with higher selectivity. Enzyme engineering can also be an option.[4]2. Check the stability of the product at the reaction pH and temperature. |

| Reaction Stalls | 1. Depletion of the regeneration substrate (glucose).2. pH drop due to gluconic acid formation.[12]3. Enzyme denaturation over time. | 1. Add more glucose to the reaction mixture.2. Use a stronger buffer or periodically adjust the pH. Alternatively, use a different regeneration system like formate/formate dehydrogenase.3. Consider enzyme immobilization to improve stability.[15][16] |

References

- Development and optimization of efficient cofactor regeneration systems for NAD (P) H-dependent biocatalytic oxidoreduction processes. (n.d.). Google AI.

- Cofactor regeneration in immobilized enzyme systems: chemical grafting of functional NAD in the active site of dehydrogenases. (n.d.). PubMed.

- Biocatalytic and Chemo-Enzymatic Approaches for the Synthesis of Heterocycles. (2020, October 16). Synthesis.

- Recently proposed cofactor regeneration systems for coupling with redox... (n.d.). ResearchGate.

- Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. (2023, July 30). ResearchGate.

- Heterogeneous Catalysis Mediated Cofactor NADH Regeneration for Enzymatic Reduction. (n.d.). Heriot-Watt University.

- Merging Heterocyclic Chemistry and Biocatalysis in One-Pot Processes through Compartmentalization of the Reaction Steps. (2018, August 1). MDPI.

- Biocatalytic Synthesis of Heterocycles. (n.d.). ResearchGate.

- Developing and Regenerating Cofactors for Sustainable Enzymatic CO2 Conversion. (2022, January 25). MDPI.

- Highly Stereoselective Biocatalytic One-Pot Synthesis of Chiral Saturated Oxygen Heterocycles by Integration of a Biosynthetic Heterocyclase into Multiple-Enzyme Cascades. (2024, August 23). ACS Publications.

- Green methods for synthesis of various Heterocycles: Sustainable approach. (2017, October 17). ResearchGate.

- Highly enantioselective reduction of benzophenones by engineered Geotrichum candidum alcohol dehydrogenase. (2026, January 29). PMC.

- Enzymatic synthesis of novel purine nucleosides bearing a chiral benzoxazine fragment. (2019, April 15). PubMed.

- Chemo-enzymatic synthesis of chiral precursor molecules with chiral ring hydroxyenone and acetoxyenone structures. (2023, June 7). CABI Digital Library.

- Alcohol dehydrogenase. (n.d.). Wikipedia.

- Applying Enzymatic Synthesis for Chiral Molecules. (2019, May 24). Pharma's Almanac.

- Enzymatic synthesis of novel purine nucleosides bearing a chiral benzoxazine fragment. (2019, April 22). ResearchGate.

- Transition metal-catalyzed reactions followed by ADH ketone reductions... (n.d.). ResearchGate.

- Superabsorbed alcohol dehydrogenase--a new catalyst for asymmetric reductions. (2009, November 15). PubMed.

- Alcohol Dehydrogenases as Catalysts in Organic Synthesis. (2022, May 10). Frontiers.

- Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. (n.d.). PMC.

- Origin of the enantioselectivity of alcohol dehydrogenase. (2023, November 6). Almac.

- Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. (n.d.). Europe PMC.

Sources

- 1. ijsrmst.com [ijsrmst.com]

- 2. researchgate.net [researchgate.net]

- 3. chemijournal.com [chemijournal.com]

- 4. Highly enantioselective reduction of benzophenones by engineered Geotrichum candidum alcohol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. pharmasalmanac.com [pharmasalmanac.com]

- 7. Frontiers | Alcohol Dehydrogenases as Catalysts in Organic Synthesis [frontiersin.org]

- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 9. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]

- 10. almacgroup.com [almacgroup.com]

- 11. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biochemjournal.com [biochemjournal.com]

- 13. pure.hw.ac.uk [pure.hw.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Superabsorbed alcohol dehydrogenase--a new catalyst for asymmetric reductions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cofactor regeneration in immobilized enzyme systems: chemical grafting of functional NAD in the active site of dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: (5R)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol as a Versatile Chiral Intermediate

Introduction: The Strategic Value of Chiral Benzoxepines in Medicinal Chemistry

In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of a molecule, its chirality, is often the determining factor in its pharmacological profile, influencing everything from receptor binding affinity to metabolic stability and toxicity.[1][2] Within this context, certain molecular scaffolds have emerged as "privileged structures" due to their ability to interact with a wide range of biological targets. The benzoxepine framework, a seven-membered oxepine ring fused to a benzene ring, is one such scaffold, found at the core of numerous biologically active compounds.[3][4]

(5R)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol represents a highly valuable chiral intermediate, providing a strategic entry point for the synthesis of a diverse array of complex molecules. Its utility stems from the presence of a pre-defined stereocenter at the C5 position, which can be further elaborated with predictable stereochemical outcomes. This guide provides an in-depth exploration of the synthesis and application of this key building block, offering field-proven protocols and mechanistic insights for researchers in drug development.

Part 1: Enantioselective Synthesis of the Chiral Intermediate

The most reliable and widely adopted strategy for producing (5R)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is the asymmetric reduction of its prochiral ketone precursor, 2,3-dihydro-1-benzoxepin-5(4H)-one. Among various methods, asymmetric transfer hydrogenation (ATH) stands out for its operational simplicity, high enantioselectivity, and use of readily available, stable reagents.

Protocol 1: Asymmetric Transfer Hydrogenation of 2,3-dihydro-1-benzoxepin-5(4H)-one

This protocol leverages a chiral ruthenium catalyst to facilitate the stereoselective transfer of a hydride from a hydrogen donor to the ketone, yielding the desired (R)-alcohol with high enantiomeric excess (% ee).

Causality and Mechanistic Insight: The success of this transformation hinges on the formation of a transient, chiral ruthenium hydride species. The chiral diamine ligand complexed to the ruthenium center creates a sterically defined environment. The ketone substrate coordinates to the metal in a preferred orientation to minimize steric hindrance, forcing the hydride to be delivered to one specific face of the carbonyl, thereby establishing the (R)-stereocenter. The formic acid/triethylamine azeotrope serves as an efficient and convenient source of hydrogen.

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Experimental Protocol:

-

Reagents & Equipment:

-

2,3-dihydro-1-benzoxepin-5(4H)-one (1.0 equiv)

-

[RuCl₂( (R,R)-TsDPEN)(p-cymene) ] or similar chiral Ru-diamine catalyst (0.005 - 0.01 equiv)

-

Formic acid/triethylamine azeotrope (5:2 mixture, 5.0 equiv)

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

-

Nitrogen or Argon atmosphere setup

-

Standard glassware for organic synthesis

-

-

Procedure: a. To a dry, inert-atmosphere flask, add 2,3-dihydro-1-benzoxepin-5(4H)-one and the chiral ruthenium catalyst. b. Add the anhydrous solvent and stir to dissolve the solids. c. Add the formic acid/triethylamine azeotrope dropwise at room temperature. d. Stir the reaction mixture at the specified temperature (typically 25-40 °C) for 12-24 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed. f. Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. g. Extract the product with an organic solvent (e.g., Ethyl Acetate, 3x). h. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford the pure (5R)-alcohol.

Data Presentation: Typical Reaction Parameters

| Parameter | Value | Rationale |

| Catalyst Loading | 0.5 mol% | Sufficient for efficient turnover while being cost-effective. |

| Temperature | 30 °C | Balances reaction rate with enantioselectivity; lower temperatures can sometimes improve ee. |

| Reaction Time | 18 hours | Typical time for complete conversion at this scale and temperature. |

| Typical Yield | >95% | This transformation is generally high-yielding. |

| Enantiomeric Excess | >99% ee | The specified catalyst is highly effective for this class of ketones. |

Part 2: Application in Stereoselective Synthesis

The true power of (5R)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol lies in its role as a versatile synthon. The C5 hydroxyl group is a handle for a wide range of chemical transformations, most notably nucleophilic substitution reactions. These reactions allow for the introduction of nitrogen, oxygen, sulfur, or carbon-based functionalities with a high degree of stereochemical control.

Protocol 2: Stereoinvertive Introduction of a Nitrogen Nucleophile via Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of a secondary alcohol while simultaneously forming a new bond, such as a C-N bond. This is achieved by activating the hydroxyl group in situ to create an excellent leaving group, which is then displaced by a nucleophile in a classic Sₙ2 fashion.

Causality and Mechanistic Insight: The reaction is initiated by the formation of a phosphonium salt between triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD). This highly reactive species activates the alcohol. The nucleophile (in this case, phthalimide) then attacks the activated carbon center from the backside, displacing the triphenylphosphine oxide and leading to a complete inversion of configuration from (R) to (S). The choice of phthalimide is strategic, as it serves as a protected form of a primary amine that can be easily deprotected in a subsequent step.

Caption: Stereoinvertive Mitsunobu Reaction Pathway.

Experimental Protocol:

-

Reagents & Equipment:

-

(5R)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol (1.0 equiv)

-

Triphenylphosphine (PPh₃, 1.5 equiv)

-

Phthalimide (1.5 equiv)

-

Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen or Argon atmosphere setup

-

-

Procedure: a. To a dry, inert-atmosphere flask, dissolve the (5R)-alcohol, triphenylphosphine, and phthalimide in anhydrous THF. b. Cool the solution to 0 °C using an ice bath. c. Add the DIAD dropwise to the stirred solution over 15-20 minutes. A color change and/or formation of a precipitate is often observed. d. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. e. Monitor the reaction by TLC for the disappearance of the starting alcohol. f. Concentrate the reaction mixture under reduced pressure. g. The crude residue will contain the product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purify by flash column chromatography (eluent: Hexane/Ethyl Acetate gradient) to isolate the (5S)-phthalimide product.

Data Presentation: Expected Outcome

| Substrate | Product | Stereochemical Outcome | Typical Yield |

| (5R)-Alcohol | (5S)-N-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)phthalimide | Complete Inversion | 75-90% |

Part 3: Analytical Characterization and Quality Control

Rigorous analytical validation is essential to confirm the structure and enantiopurity of the synthesized compounds.

-

Structural Confirmation:

-

¹H and ¹³C NMR: Provides confirmation of the molecular structure. For the alcohol, a characteristic signal for the carbinol proton (CH-OH) will be observed. After the Mitsunobu reaction, this signal disappears and is replaced by signals corresponding to the phthalimide group and a downfield shift of the C5 proton.

-

Mass Spectrometry (MS): Confirms the correct molecular weight for the starting material and product.

-

-

Enantiomeric Purity Assessment:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining enantiomeric excess (% ee). The sample is analyzed on a column with a chiral stationary phase (e.g., Chiralcel® OD-H, AD-H) using an appropriate mobile phase (typically a mixture of hexanes and isopropanol). The two enantiomers will have different retention times, and the % ee is calculated from the relative peak areas.[1]

-

Conclusion

(5R)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a robust and highly effective chiral intermediate. Its straightforward synthesis via asymmetric transfer hydrogenation provides access to material with excellent enantiopurity. The C5 hydroxyl group serves as a versatile anchor point for further synthetic manipulations, such as the stereoinvertive Mitsunobu reaction, enabling the creation of diverse and complex molecular architectures. These reliable protocols underscore its strategic importance for researchers and scientists engaged in the development of novel therapeutics.

References

- Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Deriv

- Trost, B., & Zuo, Z. (2019). Highly Regio-, Diastereo-, and Enantioselective Synthesis of Tetrahydroazepines and Benzo[b]oxepines via Palladium-Catalyzed [4+3] Cycloaddition Reactions. Angewandte Chemie.

- Xie, Y., Zhang, P., & Zhou, L. (2016). Regiospecific Synthesis of Benzoxepines through Pd-Catalyzed Carbene Migratory Insertion and C-C Bond Cleavage. The Journal of Organic Chemistry, 81, 2128-2134.

- 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine. (2024). Smolecule.

- Supplementary data for: Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones; selective antagonists of muscarinic. (n.d.). The Royal Society of Chemistry.

- Radical Cascade Nitro-Cyclization Reaction of Oxygen-Linked 1,7-Dienes for the Synthesis of NO2-Substituted Benzoxepines. (2025). The Journal of Organic Chemistry.

- Synthesis of Benzoxepine Derivatives via Two‐Fold Tandem Metathesis. (n.d.).

- 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol. (n.d.). PubChem.

- Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. (2023). MDPI.

- Mibefradil. (n.d.). Wikipedia.

- Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry, 22(4), 455-457.

- Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: selective antagonists of muscarinic (M3) receptors. (2008). PubMed.

- Synthesis, unambiguous chemical characterization, and reactivity of 2,3,4,5-tetrahydro-1,5-benzoxazepines-3-ol. (2025).

- Palladium-Catalyzed Asymmetric Hydrogenation of 4-Substituted 3-Alkoxycarbonylfuran-2(5H). (2025).

- Mibefradil dihydrochloride. (2019). Tocris Bioscience.

- The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (n.d.).

- Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. (2023). PubMed.

- Role of Chirality in Drugs. (2018). Juniper Publishers.

- Mibefradil dihydrochloride. (n.d.). Tocris Bioscience.

- Mibefradil (hydrochloride). (n.d.). Cayman Chemical.

- Mibefradil (Ro 40-5967). (n.d.). MedChemExpress.

- Ding, Z.-Y., et al. (2012). Asymmetric hydrogenation of 2,4-disubstituted 1,5-benzodiazepines using cationic ruthenium diamine catalysts: an unusual achiral counteranion induced reversal of enantioselectivity.

- Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro. (2022).

- A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. (2025).

- Catalytic Asymmetric Approach to 1,3,4,5‐Tetrahydro‐1,4‐benzodiazepin‐2‐ones in One‐Pot. (2024).

- (5S)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol. (n.d.). Sigma-Aldrich.

- Enantioselective Synthesis of Chiral 1,5-Benzodiazepin-2-ones by Pd-Catalyzed Asymmetric Hydrogenation and Reductive Amin

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Enantiomeric Excess in Benzoxepin Ketone Reduction

Welcome to the technical support center for the asymmetric reduction of benzoxepin ketones. Chiral benzoxepin moieties are privileged scaffolds in medicinal chemistry, and achieving high enantiopurity in their synthesis is often a critical challenge. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize these crucial reactions. Here, we move beyond simple protocols to explore the causality behind experimental choices, ensuring you can logically diagnose issues and rationally design solutions for achieving high enantiomeric excess (ee).

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, practical problems encountered during the asymmetric reduction of benzoxepin ketones.

Q1: My enantiomeric excess is low (<80% ee). What are the most likely causes and how do I fix it?

Low enantiomeric excess is the most common issue. It rarely stems from a single cause. A systematic investigation is the key to identifying the root of the problem.

Answer: Low or inconsistent ee can be traced back to four primary areas: Reagent/Catalyst Integrity, Reaction Conditions, Substrate Quality, or a competing non-selective "background" reaction.

Primary Investigative Areas for Low ee:

-

Catalyst and Reagent Integrity:

-

Chiral Catalyst/Ligand Purity: The enantiomeric purity of your catalyst or ligand is the absolute ceiling for your product's ee. Contamination with the opposite enantiomer will directly erode your results.

-

Solution: Verify the enantiomeric purity of the catalyst/ligand from the supplier or via chiral chromatography. If in doubt, use a fresh, unopened batch from a reputable source. For borane-based reductions like the Corey-Bakshi-Shibata (CBS) reduction, ensure the borane source (e.g., BH₃·THF or BH₃·SMe₂) has not degraded. Older borane solutions can contain borohydride species that lead to non-selective reduction[1].

-

-

Catalyst Activity: Catalysts, especially organometallic complexes (e.g., Noyori-type catalysts), can be sensitive to air and moisture.[2]

-

Solution: Handle catalysts under a strictly inert atmosphere (Argon or Nitrogen). Ensure all glassware is flame-dried or oven-dried, and use anhydrous, degassed solvents.

-

-

-

Reaction Conditions:

-

Temperature: This is one of the most powerful levers for controlling enantioselectivity. Generally, lower temperatures increase selectivity by amplifying the small energy difference between the two diastereomeric transition states.[3][4]

-

Solution: Conduct a temperature screen. If your reaction was run at room temperature, try 0 °C, -25 °C, and -78 °C. Be aware that excessively low temperatures can sometimes halt the reaction entirely, so finding the optimal balance is key.[5]

-

-

Solvent: The solvent's polarity and coordinating ability can dramatically influence the catalyst's conformation and the transition state geometry.[3] A non-coordinating solvent like toluene or dichloromethane often provides a more rigid and selective catalytic environment compared to a coordinating solvent like THF.

-

Solution: Perform a solvent screen. Test a range of solvents, such as Toluene, THF, Dichloromethane (DCM), and Diethyl Ether, to identify the optimal medium for your specific benzoxepin ketone and catalyst system.

-

-

Concentration: Substrate concentration can impact reaction kinetics and, in some cases, the aggregation state of the catalyst, which can affect selectivity.[3]

-

Solution: Experiment with different substrate concentrations. Start with your standard conditions and then attempt reactions at half and double the concentration to assess the impact.

-

-

-

Substrate Quality:

-

Purity: Impurities in your benzoxepin ketone starting material can act as inhibitors or poisons to the catalyst.[6]

-

Solution: Ensure your substrate is highly pure. If necessary, repurify it by column chromatography, recrystallization, or distillation before use.

-

-

-

Background Reaction:

-

Mechanism: A non-catalyzed, racemic reduction can occur alongside the desired asymmetric transformation, directly lowering the final ee.[6] This is more common at higher temperatures or with highly reactive reducing agents.

-

Solution: Lowering the reaction temperature is the most effective way to suppress the background reaction.[2] You might also investigate using a less reactive borane source or adjusting the stoichiometry of the reagents.

-

-

Q2: My reaction is very slow or stalls before completion. What should I do?

A slow or incomplete reaction can be frustrating, especially when enantioselectivity is the primary goal. Often, the factors that improve selectivity (like lower temperatures) can hinder reaction rates.

Answer: Poor reaction kinetics can usually be attributed to catalyst deactivation, suboptimal temperature, or issues with reagent stoichiometry.

-

Catalyst Deactivation: As mentioned, many asymmetric catalysts are sensitive. Exposure to air, moisture, or impurities in the reagents or solvents can deactivate them.[2]

-

Solution: Re-verify that all components are anhydrous and that the reaction is maintained under a positive pressure of an inert gas. Use freshly opened, high-purity solvents.

-

-

Insufficient Temperature: While low temperatures are good for ee, there is a threshold below which the activation energy barrier cannot be overcome efficiently.

-

Solution: If the reaction is clean but slow at a very low temperature (e.g., -78 °C), try running it at a slightly higher temperature (e.g., -40 °C or -25 °C) to find a compromise between rate and selectivity.

-

-

Reagent Stoichiometry: For catalytic reductions, the loading of the catalyst is critical. For borane reductions, the stoichiometry of the borane source to the substrate is equally important.

-

Solution: If you are using a very low catalyst loading (<1 mol%), try increasing it to 5-10 mol%. For CBS reductions, ensure you are using a slight excess of the borane reagent (typically 1.0-1.2 equivalents relative to the ketone).[7]

-

Frequently Asked Questions (FAQs)

Q3: What is the fundamental mechanism of the CBS reduction, and how does it impart chirality?

Answer: The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of ketones.[8][9] The key is the chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate.

The mechanism proceeds through a highly organized, six-membered ring transition state:

-

Activation: The borane reagent (e.g., BH₃·SMe₂) first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This activates the borane, making it a more potent hydride donor, and increases the Lewis acidity of the endocyclic boron atom.[9][10]

-

Coordination: The ketone's oxygen atom then coordinates to this now more Lewis-acidic boron atom. The catalyst's chiral framework sterically directs the ketone to bind in a specific orientation, exposing one of its two faces. For benzoxepin ketones, the bulky benzoxepin ring system will preferentially orient away from the catalyst's steric bulk.[10]

-

Hydride Transfer: The hydride is transferred from the activated borane to the carbonyl carbon through a six-membered, chair-like transition state. This intramolecular transfer is highly stereodirected.[7]

-

Catalyst Regeneration: The resulting alkoxyborane product is released, and the catalyst is free to begin another cycle.[7]

The enantioselectivity arises directly from the sterically enforced orientation of the ketone in the catalyst-substrate complex, which ensures the hydride is delivered preferentially to one specific face of the carbonyl.

Q4: Should I use a Noyori-type hydrogenation or a CBS reduction for my benzoxepin ketone?

Answer: The choice depends on your substrate, available equipment, and the scale of the reaction. Both are excellent methods.

-

CBS Reduction:

-

Pros: Operationally simpler for lab-scale synthesis. Does not require high-pressure hydrogenation equipment. Tolerates a wide range of functional groups.[11] The borane reagents are commercially available as solutions.[12]

-

Cons: Uses a stoichiometric amount of a borane reagent, which can be a safety and waste consideration on a larger scale.[13] The workup can sometimes be complicated by boron byproducts.

-

-

Noyori Asymmetric Hydrogenation:

-

Pros: Highly efficient, often achieving exceptional ee values (>99%) with very low catalyst loadings (as low as 0.001 mol%).[14] Uses clean and inexpensive hydrogen gas as the reductant. It is a well-established industrial process.[15][16]

-

Cons: Requires specialized high-pressure hydrogenation equipment. The ruthenium catalysts can be expensive, though the low loadings mitigate this. The catalyst may be sensitive to certain functional groups (e.g., reducible alkenes or alkynes elsewhere in the molecule).

-

Recommendation: For initial lab-scale exploration and synthesis (<10g), the CBS reduction is often more practical. For process development and large-scale synthesis, the Noyori hydrogenation is typically the superior and more economical choice.

Data & Protocols

Table 1: Influence of Reaction Parameters on Enantiomeric Excess

The following table illustrates the typical effect of screening different parameters in an asymmetric reduction. Data is representative and emphasizes the importance of optimization.

| Entry | Catalyst System | Solvent | Temperature (°C) | Yield (%) | ee (%) |

| 1 | (S)-CBS | THF | 25 | 95 | 75 |

| 2 | (S)-CBS | Toluene | 25 | 92 | 88 |

| 3 | (S)-CBS | Toluene | 0 | 94 | 95 |

| 4 | (S)-CBS | Toluene | -25 | 91 | >99 |

| 5 | RuCl₂[(S)-BINAP] | Methanol | 25 | 98 | 92 |

| 6 | RuCl₂[(S)-BINAP] | Methanol | 0 | 99 | 97 |

This data is illustrative and highlights general trends. Optimal conditions must be determined experimentally for each specific substrate.

Experimental Protocol: CBS Reduction of a Benzoxepin Ketone

This protocol provides a general guideline for performing a catalytic CBS reduction. All steps must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen).

Materials:

-

Benzoxepin ketone substrate

-

(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in Toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂, ~2.0 M in THF)

-

Anhydrous Toluene

-

Anhydrous Methanol

-

Standard workup and purification reagents

Procedure:

-

Apparatus Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septum, add the benzoxepin ketone (1.0 eq).

-

Solvent Addition: Dissolve the ketone in anhydrous toluene (approx. 0.1 M concentration).

-

Cooling: Cool the solution to the desired temperature (e.g., -25 °C) using a suitable cooling bath (e.g., dry ice/acetone).

-

Catalyst Addition: To the stirred solution, add the (S)-2-Methyl-CBS solution (0.1 eq, 10 mol%) dropwise via syringe. Stir for 10-15 minutes.

-

Reducing Agent Addition: Add the borane-dimethyl sulfide complex (1.0 eq) dropwise via syringe pump over 30-60 minutes. The slow addition is crucial to maintain the reaction temperature and ensure catalytic turnover.

-

Reaction Monitoring: Stir the mixture at the set temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

-

Quenching: Once complete, carefully quench the reaction by the slow, dropwise addition of anhydrous methanol at the reaction temperature. Vigorous gas evolution (hydrogen) will occur.[17]

-

Workup: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add ethyl acetate and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification & Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude chiral alcohol product by flash column chromatography. Determine the enantiomeric excess using chiral HPLC or chiral GC.

Visual Guides

Diagram 1: Troubleshooting Workflow for Low Enantiomeric Excess

Caption: A systematic workflow for diagnosing the cause of low enantiomeric excess.

Diagram 2: Catalytic Cycle of the CBS Reduction

Caption: The catalytic cycle for the enantioselective CBS reduction of a ketone.

References

-

Straub, C. S., & Gribble, G. W. (1997). A convenient preparation of 4-substituted-2,3,4,5-tetrahydro-1-benzoxepins. Synthetic Communications, 27(9), 1521-1528. [Link]

-

Abd-El-Aziz, A. S., & de Denus, C. R. (2002). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions, (15), 3375-3381. [Link]

-

Johnson Matthey. (n.d.). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Johnson Matthey Technology Review. [Link]

-

Grokipedia. (n.d.). Enantioselective reduction of ketones. [Link]

-

NROChemistry. (2022, April 23). Noyori Hydrogenation [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Borane Reagents. [Link]

-

NROChemistry. (2021, May 1). Corey-Itsuno, Corey-Bakshi-Shibata Reduction [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. [Link]

-

Tummala, S., & Zadrozny, B. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development, 10(5), 957-961. [Link]

-

Exam Job Expert. (n.d.). Corey-Bakshi-Shibata Reduction. [Link]

-

ACS Green Chemistry Institute. (n.d.). Borane & Borane Complexes. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Patterson, D., & Schnell, M. (2021). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. Analytical Chemistry, 93(15), 6067-6074. [Link]

-

Blackmond, D. G. (2021). Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. Beilstein Journal of Organic Chemistry, 17, 1024-1032. [Link]

- De Vries, J. G., & De Vries, A. H. M. (1997). Increasing enantioselectivity in reductions with borane reagents. U.S.

-

Liu, W., et al. (2022). Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate. Nature Communications, 13(1), 6333. [Link]

-

Price, S. L., & Price, L. S. (2017). Thermochemistry of Racemic and Enantiopure Organic Crystals for Predicting Enantiomer Separation. Crystal Growth & Design, 17(8), 4034-4048. [Link]

-

Organic-Synthesis.com. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]

Sources

- 1. EP1274666A1 - Increasing enantioselectivity in reductions with borane reagents - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. grokipedia.com [grokipedia.com]

- 12. Borane Reagents [organic-chemistry.org]

- 13. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]

- 14. synarchive.com [synarchive.com]

- 15. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - US [thermofisher.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. organic-synthesis.com [organic-synthesis.com]

Technical Support Center: Optimizing Biocatalytic Reduction of Benzoxepinones

Welcome to the technical support center for the optimization of biocatalytic reduction of benzoxepinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging yet rewarding transformation. Chiral alcohols derived from benzoxepinones are valuable building blocks in medicinal chemistry, and biocatalysis offers a green and highly selective route to their synthesis. However, the bulky and often complex nature of these substrates can present significant hurdles. This document provides in-depth troubleshooting advice and frequently asked questions to help you maximize your reaction yield and enantioselectivity.

Diagram: General Workflow for Optimizing Benzoxepinone Reduction

Caption: A three-phase workflow for systematic optimization of benzoxepinone biocatalytic reduction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address common problems encountered during the biocatalytic reduction of benzoxepinones.

Category 1: Low or No Conversion

Question 1: My reaction shows very low conversion, even after an extended period. What are the likely causes and how can I fix this?

Answer: Low conversion is a frequent challenge, especially with bulky substrates like benzoxepinones. The primary culprits are often poor substrate solubility, enzyme inhibition, or inefficient cofactor regeneration.

-

Substrate Solubility: Benzoxepinones are typically hydrophobic and have low solubility in aqueous buffer systems, which are the preferred environment for most ketoreductases.[1] If the enzyme cannot access the substrate, the reaction rate will be negligible.

-

Troubleshooting:

-

Introduce a Co-solvent: Screen a panel of water-miscible organic solvents such as DMSO, isopropanol, or THF at 5-20% (v/v).[2] Be mindful that high concentrations of organic solvents can denature the enzyme.

-

Utilize a Biphasic System: A system with an aqueous phase containing the enzyme and an organic phase (e.g., hexane or heptane) to dissolve the substrate can be effective.[1] This minimizes the direct exposure of the enzyme to high concentrations of organic solvent.

-

Phase-Transfer Catalysis: In a biphasic system, a phase-transfer catalyst can help shuttle the substrate from the organic to the aqueous phase.

-

-

-

Substrate Inhibition: High concentrations of the benzoxepinone substrate may inhibit the enzyme. This is a common phenomenon where the substrate binds to the enzyme in a non-productive manner, blocking the active site.

-

Troubleshooting:

-

Fed-Batch Strategy: Instead of adding all the substrate at the beginning, add it gradually over the course of the reaction. This maintains a low, non-inhibitory concentration of the substrate.

-

Lower Initial Substrate Concentration: While this may seem counterintuitive for yield, starting with a lower substrate concentration can sometimes lead to a higher overall conversion if inhibition is severe.

-

-

-

Inefficient Cofactor Regeneration: Most ketoreductases require a nicotinamide cofactor (NADH or NADPH) as a hydride source.[3] These cofactors are expensive and used in catalytic amounts, necessitating a robust regeneration system. If the regeneration system is not functioning efficiently, the primary reductase will quickly run out of its hydride source.

-

Troubleshooting:

-

Enzyme-Coupled System: The most common and effective method is to use a second enzyme-substrate pair to regenerate the cofactor. A widely used system is glucose dehydrogenase (GDH) with glucose as the co-substrate.[3][4] This system is highly efficient and produces gluconic acid, a generally benign byproduct.

-

Substrate-Coupled System: Some reductases can use a sacrificial alcohol, like isopropanol, to regenerate the cofactor, producing acetone as a byproduct.[5] This simplifies the reaction setup to a single enzyme but may not be as efficient as an enzyme-coupled system.

-

-

Question 2: I have optimized the reaction conditions, but the conversion is still not satisfactory. Could the enzyme itself be the problem?

Answer: Yes, it is highly probable that the chosen enzyme is not well-suited for the specific benzoxepinone substrate. The steric bulk of the benzoxepinone ring system can prevent it from fitting optimally into the enzyme's active site.[6]

-

Troubleshooting:

-

Enzyme Screening: The first step should always be to screen a diverse panel of ketoreductases and alcohol dehydrogenases. Enzymes from different sources have different substrate specificities.

-

Protein Engineering: If a suitable wild-type enzyme cannot be found, protein engineering is a powerful tool.

-

Site-Directed Mutagenesis: Based on a homology model or crystal structure of the enzyme, specific amino acid residues in the active site can be mutated to better accommodate the bulky substrate.[5][7]

-

Directed Evolution: This involves creating a library of enzyme variants through random mutagenesis and screening for improved activity towards the benzoxepinone substrate.[4][8]

-

-

Category 2: Poor Enantioselectivity

Question 3: The conversion is good, but the enantiomeric excess (ee) of my chiral alcohol is low. What factors influence enantioselectivity?

Answer: Low enantioselectivity can be due to several factors, including an inherent lack of selectivity of the enzyme for the substrate, unfavorable reaction conditions, or a competing non-enzymatic reduction.

-

Enzyme-Substrate Mismatch: The enzyme's active site may not provide a sufficiently chiral environment to discriminate between the two faces of the ketone.

-

Troubleshooting:

-

Screening for Stereocomplementary Enzymes: Look for enzymes that produce the opposite enantiomer. Having access to both can be valuable.

-

Enzyme Engineering: As with improving activity, engineering the active site can enhance enantioselectivity by introducing steric or electronic interactions that favor the binding of the substrate in a specific orientation.[6]

-

-

-

Reaction Conditions: Temperature and solvent can significantly impact enantioselectivity.

-

Troubleshooting:

-

Lower the Reaction Temperature: Performing the reaction at a lower temperature (e.g., 4-15°C) can sometimes increase enantioselectivity, although it will also decrease the reaction rate.

-

Solvent Screening: The choice of co-solvent can influence how the substrate orients itself in the active site. Screen different co-solvents to see their effect on ee.

-

-

-

Background Uncatalyzed Reaction: If a chemical reducing agent is used for cofactor regeneration (e.g., sodium borohydride, though not common in modern biocatalysis), it may directly reduce the ketone, leading to a racemic product.

-

Troubleshooting:

-

Use an Enzymatic Cofactor Regeneration System: This is the best way to avoid non-selective chemical reduction.

-

-

Category 3: Enzyme Stability and Reusability

Question 4: My enzyme seems to lose activity over time, leading to a stalled reaction. How can I improve its stability?

Answer: Enzyme stability is crucial for achieving high yields, especially in longer reactions. Denaturation can be caused by temperature, pH, organic solvents, or product inhibition.

-

Product Inhibition: The chiral alcohol product can sometimes bind to the enzyme's active site, preventing further substrate turnover.

-

Troubleshooting:

-

In Situ Product Removal (ISPR): Use techniques like liquid-liquid extraction with an immiscible organic solvent or adsorption onto a resin to remove the product from the reaction mixture as it is formed.

-

-

-

Environmental Stress:

-

Troubleshooting:

-

Optimize pH and Temperature: Ensure the reaction is run at the optimal pH and temperature for the specific enzyme.

-